1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone is an organic compound with the molecular formula C8H16N2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone typically involves the reaction of azetidine with dimethylamine and an appropriate acylating agent. One common method is the reaction of azetidine with dimethylamine in the presence of ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
Dimethylamine: A simple amine that is part of the structure of 1-(3-((Dimethylamino)methyl)azetidin-1-yl)ethanone.
Ethanoyl Chloride: An acylating agent used in the synthesis of the compound
Uniqueness
Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[3-[(dimethylamino)methyl]azetidin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-8(6-10)4-9(2)3/h8H,4-6H2,1-3H3 |
InChI Key |
SLVAVYVJHXNJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)CN(C)C |
Origin of Product |
United States |
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